(S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
Description
(S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
(3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-11(14)10-6-8-4-2-3-5-9(8)7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZELPFDEZYGKLZ-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CC2=CC=CC=C2CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the isoquinoline core structure.
N-Methylation: The isoquinoline core is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Carboxamide Formation: The next step involves the introduction of the carboxamide group. This can be achieved through the reaction of the N-methylated isoquinoline with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors, precise temperature control, and efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce reduced isoquinoline compounds. Substitution reactions can result in various substituted isoquinoline derivatives with different functional groups.
Scientific Research Applications
(S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects, or inhibit the growth of microbial pathogens by targeting essential enzymes.
Comparison with Similar Compounds
(S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride can be compared with other similar isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the N-methyl and carboxamide groups.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the parent compound but with an additional N-methyl group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: Similar to the parent compound but with an additional carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other isoquinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
